molecular formula C18H17N3O2S2 B3291445 N-(2-Methoxy-5-methylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide CAS No. 872704-52-4

N-(2-Methoxy-5-methylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide

Cat. No.: B3291445
CAS No.: 872704-52-4
M. Wt: 371.5 g/mol
InChI Key: RCVBFNQHQRBYIJ-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-methylphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by:

  • A pyridazine ring substituted at position 6 with a thiophene moiety, contributing to π-π stacking interactions in biological targets .
  • A sulfanyl (-S-) linker bridging the acetamide and pyridazine, a feature shared with bioactive compounds targeting enzymes or receptors .

This compound belongs to a class of sulfanyl-linked acetamides, which are widely explored for their antimicrobial, antiviral, and anti-inflammatory properties. Structural analogs have demonstrated inhibitory effects on HIV-1 reverse transcriptase (RT) and bacterial growth , underscoring the pharmacological relevance of this scaffold.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-12-5-7-15(23-2)14(10-12)19-17(22)11-25-18-8-6-13(20-21-18)16-4-3-9-24-16/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVBFNQHQRBYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-5-methylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Methoxy-Methylphenyl Intermediate: This step involves the methylation of 2-methoxy-5-methylphenol using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Synthesis of the Thiophenyl-Pyridazinyl Intermediate: This step involves the formation of the pyridazinyl ring system, which can be achieved through the cyclization of appropriate precursors in the presence of a catalyst.

    Coupling Reaction: The final step involves the coupling of the methoxy-methylphenyl intermediate with the thiophenyl-pyridazinyl intermediate using a sulfanyl-acetamide linkage. This can be achieved through a nucleophilic substitution reaction in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-5-methylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amide or thiol derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-5-methylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound C₁₉H₁₈N₄O₂S₂ 422.56 2-Methoxy-5-methylphenyl, thiophene-pyridazine Under investigation
L-1 (Triazole-based analog) C₂₀H₁₆ClN₅O₂S₂ 497.96 2-Chloro-4-sulfamoylphenyl, thiophene-triazole HIV-1 RT inhibition (IC₅₀ = 0.8 μM)
Compound 38 (Triazole analog) C₁₁H₁₀FN₃OS 267.28 2-Fluorobenzyl, triazole MIC = 16 μg/mL (E. coli)
L383-1749 (Piperazine-pyridazine analog) C₂₆H₃₁N₅O₃S 493.63 4-(2-Ethoxyphenyl)piperazine Not reported
N-(5-Ethyl-thiadiazol-2-yl)-2-{[6-thiophen-2-ylpyridazin-3-yl]sulfanyl}acetamide C₁₅H₁₅N₅OS₂ 377.46 5-Ethyl-thiadiazole Antiviral screening candidate

Key Observations:

Heterocyclic Core Variations :

  • Replacement of pyridazine with triazole (e.g., L-1) or thiadiazole () alters electronic properties and binding affinities. Triazole-containing analogs show potent enzyme inhibition due to stronger hydrogen bonding , while thiophene-pyridazine systems may prioritize hydrophobic interactions .
  • The thiophene moiety in the target compound enhances aromatic stacking compared to furan or pyridine substituents in analogs like OLC-12 .

Piperazine substituents (e.g., L383-1749) introduce basicity and solubility but may reduce blood-brain barrier penetration compared to smaller groups .

Sulfanyl Linker Role :

  • The -S- bridge is critical for conformational flexibility and redox stability. Analogs with methylsulfonyl groups () exhibit reduced flexibility, impacting target engagement .

Biological Activity

N-(2-Methoxy-5-methylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide is a synthetic compound with potential biological activity, particularly in the fields of antimicrobial and anti-tubercular research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a methoxy-methylphenyl group, a thiophenyl-pyridazinyl group, and a sulfanyl-acetamide linkage. Its IUPAC name is N-(2-methoxy-5-methylphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide. The molecular formula is C18H17N3O2S2C_{18}H_{17}N_{3}O_{2}S_{2} with a molecular weight of 373.47 g/mol.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells. For instance, as an antimicrobial agent, it could inhibit bacterial growth by disrupting cell wall synthesis or protein function. The detailed mechanisms require further biochemical studies to elucidate the specific pathways involved.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, related derivatives have been evaluated for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis.

CompoundActivityIC50 (μM)IC90 (μM)
Compound AModerate1.353.73
Compound BHigh2.184.00
N-(2-Methoxy...)TBDTBDTBD

Note: TBD indicates that specific data for this compound is not yet available.

Case Studies

  • Anti-Tubercular Activity : In a study aimed at identifying new anti-tubercular agents, various substituted derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds exhibiting IC50 values ranging from 1.35 to 2.18 μM were identified as promising candidates for further development .
  • Cytotoxicity Evaluation : The cytotoxic effects of several derivatives were assessed on human embryonic kidney (HEK-293) cells, revealing that the most active compounds demonstrated low toxicity levels, indicating their potential safety for therapeutic use .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for –OCH3), thiophene protons (δ ~7.0–7.5 ppm), and pyridazine ring carbons (δ 150–160 ppm) .
  • IR Spectroscopy : Identify characteristic bands for amide C=O (~1650 cm⁻¹) and sulfanyl S–C (~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the sulfanylacetamide backbone .
    Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic regions .

What strategies are recommended for resolving contradictions in biological activity data across different assays?

Q. Advanced Research Focus

  • Assay Validation : Cross-check activity against standardized positive controls (e.g., kinase inhibitors for enzyme inhibition studies) .
  • Solubility Adjustments : Use co-solvents (DMSO/PBS) to ensure compound solubility matches assay conditions, as aggregation can lead to false negatives .
  • Dose-Response Reproducibility : Perform triplicate experiments with independent synthetic batches to rule out batch-dependent impurities .

How can crystallographic data (e.g., SHELX refinement) clarify the compound’s conformational stability?

Q. Advanced Research Focus

  • SHELX Workflow : Use SHELXD for phase determination and SHELXL for refinement. Key parameters include:
    • Twinning Analysis : For crystals with pseudo-symmetry, apply TWIN/BASF commands .
    • Hydrogen Bonding : Refine H-atom positions to map interactions stabilizing the acetamide-thiophene conformation .
  • Validation Tools : Check R1/wR2 residuals (<5%) and Platon/ADRITI reports for geometry outliers .

What methodologies are effective for structure-activity relationship (SAR) studies targeting the pyridazine-thiophene moiety?

Q. Advanced Research Focus

  • Analog Synthesis : Replace thiophene with furan or phenyl groups to assess π-π stacking contributions .
  • Computational Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases), focusing on sulfanyl-acetamide flexibility .
  • Biological Profiling : Compare IC50 values in enzyme inhibition assays (e.g., COX-2) to correlate substituent effects with potency .

How should researchers address stability challenges during long-term storage of this compound?

Q. Basic Research Focus

  • Storage Conditions : Keep in amber vials at –20°C under argon to prevent oxidation of the sulfanyl group .
  • Degradation Monitoring : Use HPLC (C18 column, acetonitrile/water) quarterly to detect hydrolyzed byproducts (e.g., free thiols) .
    Advanced Tip : Conduct accelerated stability studies (40°C/75% RH) to predict shelf-life under varying conditions .

What experimental approaches can reconcile discrepancies in reported enzymatic inhibition mechanisms?

Q. Advanced Research Focus

  • Kinetic Assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to confirm interaction stoichiometry .
  • Mutagenesis Studies : Modify key residues in the enzyme active site (e.g., cysteine for covalent binding) to validate mechanistic hypotheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxy-5-methylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxy-5-methylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide

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